molecular formula C23H22N8O5S2 B607865 4,4'-(Carbonylbis(azanediyl))bis(N-(4-methylpyrimidin-2-yl)benzenesulfonamide) CAS No. 13616-29-0

4,4'-(Carbonylbis(azanediyl))bis(N-(4-methylpyrimidin-2-yl)benzenesulfonamide)

Cat. No. B607865
CAS RN: 13616-29-0
M. Wt: 554.6
InChI Key: RSINKZJTTORDAJ-UHFFFAOYSA-N
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Description

This compound is one of the impurities of Lenvatinib . Lenvatinib is a multi-target inhibitor, mostly for VEGFR2 (KDR)/VEGFR3 (Flt-4) with IC50 of 4 nM/5.2 nM .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 554.6 g/mol . The compound has 4 hydrogen bond donors and 11 hydrogen bond acceptors . It also has 8 rotatable bonds . The exact mass is 554.11545818 g/mol .

Scientific Research Applications

Organocatalysis

  • Field : Chemistry
  • Application : This compound is used in the synthesis of urea-containing metal-organic frameworks (MOFs) that serve as heterogeneous organocatalysts .
  • Method : The synthesis involves various techniques including Fourier Transform Infrared Spectroscopy, Thermogravimetric analyses, X-ray powder diffraction, and field emission scanning electron microscopy .
  • Results : The resulting MOFs have been used as catalysts in various reactions .

Antimycobacterial Agents

  • Field : Medical and Pharmaceutical Sciences
  • Application : This compound has shown potential as an antimycobacterial agent, with activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria .
  • Method : The compound was synthesized and then tested for its antimycobacterial properties .
  • Results : All of the synthesized compounds shared antimycobacterial properties with minimum inhibitory concentration (MIC) values starting from 2 µM. The highest activity showed 4,4’-[carbonylbis(azanediyl)]bis[N-(5-methylisoxazol-3-yl)benzenesulfonamide] with MIC of 2–62.5 µM (i.e., 1.07–33.28 µg/mL) .

Radical Polymerization

  • Field : Polymer Chemistry
  • Application : This compound has been used in the reversible-deactivation radical polymerization of vinyl acetate .
  • Method : The compound was utilized to control the radical polymerization of vinyl acetate (VAc), in which the living character of the molecular weight not only increased linearly with the conversion but also matched the theoretical values .
  • Results : The formation of PVAc- b -P N VP block copolymers further demonstrated the versatility of this tralen mediated radical polymerization .

Pharmaceutical Impurity

  • Field : Pharmaceutical Sciences
  • Application : This compound is known as Sorafenib EP Impurity E, a reference standard in the pharmaceutical industry .
  • Method : The compound is synthesized and used as a reference standard for quality control and drug development processes .
  • Results : The use of this compound as a reference standard helps ensure the quality and safety of pharmaceutical products .

Safety And Hazards

The compound has a GHS pictogram with a signal word "Warning" . The precautionary statements include P305+P351+P338 . The hazard statement is H319 .

properties

IUPAC Name

1,3-bis[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N8O5S2/c1-15-11-13-24-21(26-15)30-37(33,34)19-7-3-17(4-8-19)28-23(32)29-18-5-9-20(10-6-18)38(35,36)31-22-25-14-12-16(2)27-22/h3-14H,1-2H3,(H,24,26,30)(H,25,27,31)(H2,28,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSINKZJTTORDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N8O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(Carbonylbis(azanediyl))bis(N-(4-methylpyrimidin-2-yl)benzenesulfonamide)

CAS RN

13616-29-0
Record name GSK837149A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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